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Compound of Interest

Compound Name:
Methyl 3-(pyrrolidin-3-

yloxy)benzoate

CAS No.: 946715-41-9

Cat. No.: B1500265

Get Quote

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of

pyrrolidinoxy benzoates, a class of compounds with significant potential in drug discovery.

While direct and extensive SAR literature exclusively focused on this scaffold is emerging, this

guide synthesizes data from structurally related compounds, primarily muscarinic receptor

antagonists and sodium channel blockers, to provide actionable insights for researchers,

medicinal chemists, and drug development professionals. By examining the impact of

molecular modifications on biological activity, we aim to elucidate the key determinants of

potency and selectivity, thereby guiding the rational design of novel therapeutic agents.

Introduction: The Therapeutic Promise of the
Pyrrolidinoxy Benzoate Core
The pyrrolidinoxy benzoate scaffold is a privileged structure in medicinal chemistry, combining

a pyrrolidine ring, a flexible ether linkage, and a benzoate moiety. This arrangement of

functional groups imparts favorable physicochemical properties and allows for diverse
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interactions with biological targets. The pyrrolidine ring, a common motif in many natural

products and synthetic drugs, provides a basic nitrogen center that can engage in crucial ionic

interactions with target proteins. The benzoate portion offers a platform for a wide range of

substitutions to modulate properties such as lipophilicity, electronic distribution, and steric bulk.

The versatility of this scaffold has led to its exploration in various therapeutic areas, most

notably as:

Muscarinic Receptor Antagonists: These agents are crucial for treating a variety of

conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and

certain neurological disorders. The pyrrolidinoxy moiety can mimic the cationic head of

acetylcholine, the endogenous ligand for muscarinic receptors.[1]

Sodium Channel Blockers: By modulating the activity of voltage-gated sodium channels,

these compounds have applications as local anesthetics, antiarrhythmics, and

anticonvulsants.[2]

Understanding the SAR of this chemical class is paramount for optimizing lead compounds,

enhancing target selectivity, and minimizing off-target effects. This guide will dissect the key

structural components of the pyrrolidinoxy benzoate scaffold and analyze how modifications to

each part influence biological activity, drawing on established principles from analogous

compound series.

Comparative Structure-Activity Relationship (SAR)
Analysis
The SAR of pyrrolidinoxy benzoates can be systematically explored by considering

modifications to three primary regions of the molecule: the pyrrolidine ring, the benzoate

moiety, and the linking ether chain.

The Pyrrolidine Ring: A Key Anchor for Activity
The pyrrolidine ring is a critical pharmacophoric element. Its basic nitrogen is typically

protonated at physiological pH, allowing for a strong ionic interaction with anionic residues

(e.g., aspartate) in the binding pockets of target proteins.
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N-Substitution: The substituent on the pyrrolidine nitrogen significantly impacts potency and

selectivity. In many muscarinic antagonists, small alkyl groups like methyl or ethyl are

optimal.[1] Larger or more complex substituents can either enhance or diminish activity

depending on the specific topology of the receptor binding site. For some M5 muscarinic

antagonists with a pyrrolidine amide core, the nature of the N-substituent was found to be a

key determinant of activity and clearance profiles.[3]

Ring Substitution: Substitution on the carbon atoms of the pyrrolidine ring can introduce

stereochemical complexity and provide additional points of interaction. For instance,

hydroxylation can introduce hydrogen bonding capabilities, which may enhance binding

affinity. The stereochemistry of these substituents is often crucial for activity, with one

enantiomer typically being significantly more potent.

The Benzoate Moiety: Tuning Potency and
Pharmacokinetics
The benzoate ring serves as a versatile scaffold for modification, allowing for the fine-tuning of

electronic and steric properties.

Ring Substitution Pattern: The position and nature of substituents on the phenyl ring are

critical determinants of activity. For many biologically active compounds, para-substitution is

preferred. Electron-withdrawing groups (e.g., halogens, trifluoromethyl) or electron-donating

groups (e.g., methoxy, amino) can profoundly alter the electronic nature of the aromatic ring

and its interaction with the target. In a series of benzothiazole-phenyl analogs, trifluoromethyl

groups on the aromatic rings were well-tolerated by the target enzymes.[4]

Lipophilicity and Hydrophilicity: The substituents on the benzoate ring also play a crucial role

in modulating the overall lipophilicity of the molecule. This, in turn, affects its absorption,

distribution, metabolism, and excretion (ADME) properties. For instance, increasing

lipophilicity can enhance membrane permeability but may also lead to increased metabolic

liability and off-target effects.

The Ether Linkage: The Spacer's Role
The ether linkage and the alkyl chain connecting the pyrrolidine and benzoate moieties act as a

spacer, influencing the relative orientation of the two key pharmacophores.
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Chain Length: The length of the alkyl chain is a critical parameter. For many muscarinic

antagonists, a two- to four-carbon chain is optimal.[1] This distance allows the cationic

pyrrolidine and the aromatic benzoate to simultaneously occupy their respective binding

pockets.

Chain Rigidity: Introducing conformational constraints, such as double bonds or cyclic

structures, into the linker can lock the molecule into a more bioactive conformation,

potentially increasing potency and selectivity.

Data Presentation: SAR of Structurally Related
Compounds
To illustrate the principles discussed above, the following tables summarize the SAR data for

representative muscarinic antagonists and sodium channel blockers that share structural

similarities with the pyrrolidinoxy benzoate scaffold.

Table 1: SAR of Pyrrolidine-Containing Muscarinic Antagonists
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Compound/Ser
ies

Modification
Biological
Activity (Ki,
IC50)

Key SAR
Insights

Reference

1-methyl-2-(2,2-

alkylaryl-1,3-

oxathiolan-5-

yl)pyrrolidine

derivatives

Introduction of

multiple

stereocenters

High affinity for

M1-M5 receptors

Stereochemistry

is crucial for

potency.

[5][6]

α-

Pyrrolidinohexiop

henone (α-PHP)

and analogs

Variation of α-

carbon side

chain length

α-PHP shows

nanomolar

antagonist

potency at M2

receptors (Ki =

251 nM)

Increasing the

alkyl chain length

from methyl to

propyl

dramatically

increases

muscarinic

receptor affinity.

[7]

Pyrrolidine

amide-based M5

antagonists

Replacement of

piperidine with a

pyrrolidine core

Good potency

and subtype

selectivity

The left-hand

side SAR

diverged from

the piperidine

series, indicating

subtle

differences in

binding modes.

[3]

Table 2: SAR of Benzamide-based Sodium Channel Blockers
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Compound/Ser
ies

Modification
Biological
Activity (IC50)

Key SAR
Insights

Reference

Phenylacetamide

derivatives

Modification of

the amine portion

and amide alkyl

linkage

Potent Na+

channel

blockade activity

Increased

lipophilicity of the

amine portion

and a three-

carbon spacer

are optimal. A

phenyl ring near

the amine

enhances

potency.

[2]

Benzimidazole

NaV1.8 blockers

Core hopping

from

phenylimidazole

to benzimidazole

Potent and highly

selective

blockers

Optimization of

the

benzimidazole

core led to

compounds with

excellent

preclinical

profiles.

Benzamide

Kv1.3 channel

inhibitors

Modifications to

the phenyl ring

Potency is

sensitive to the

substitution

pattern on the

phenyl ring.

Trans isomers

showed better

selectivity for

Kv1.3.

[8]

Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments used in the

evaluation of pyrrolidinoxy benzoates and related compounds.

Synthesis of a Representative Pyrrolidinoxy Benzoate
Scheme 1: Synthesis of 2-(Pyrrolidin-1-yl)ethyl 4-chlorobenzoate
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Reactants

Reaction Product

2-(Pyrrolidin-1-yl)ethanol

Pyridine, DCM
0 °C to rt

4-Chlorobenzoyl chloride

2-(Pyrrolidin-1-yl)ethyl 4-chlorobenzoate
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Preparation

Incubation

Separation & Counting

Data Analysis

Prepare cell membranes expressing
the target muscarinic receptor subtype.

Incubate membranes, radioligand,
and competing ligand at a defined

temperature and time.

Prepare assay buffer
(e.g., 50 mM Tris-HCl, pH 7.4).

Prepare radioligand solution
(e.g., [3H]-NMS).

Prepare competing ligand solutions
(test compound and non-specific ligand).

Rapidly filter the incubation mixture
through glass fiber filters.

Wash filters with ice-cold buffer
to remove unbound radioligand.

Measure radioactivity on filters
using a scintillation counter.

Calculate specific binding.

Perform non-linear regression analysis
to determine Ki values.
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Setup

Recording

Drug Application

Data Analysis

Prepare cells expressing the
target sodium channel subtype.

Position the micropipette onto a single cell
using a micromanipulator.

Pull a glass micropipette and fill
with intracellular solution.

Form a high-resistance seal (GΩ seal)
between the pipette and the cell membrane.

Rupture the cell membrane to achieve
whole-cell configuration.

Apply voltage protocols to elicit
sodium currents and record the response.

Perfuse the test compound onto the cell.

Record sodium currents in the presence
of the compound.

Measure the reduction in current amplitude.

Construct a concentration-response curve
to determine the IC50 value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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